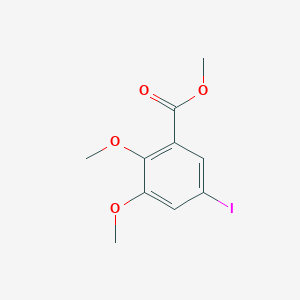

Methyl 5-iodo-2,3-dimethoxy-benzoate

Descripción

Propiedades

Fórmula molecular |

C10H11IO4 |

|---|---|

Peso molecular |

322.10 g/mol |

Nombre IUPAC |

methyl 5-iodo-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C10H11IO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3 |

Clave InChI |

IEDZLKKLXFZTNK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)C(=O)OC)I |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

Methyl 5-iodo-2,3-dimethoxy-benzoate serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in reactions that involve nucleophilic substitutions, where the iodine atom can be replaced by various nucleophiles such as azides or amines. Common reagents used in these reactions include sodium azide for substitution reactions and lithium aluminum hydride for reduction processes.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Direct Iodination: Using iodine and a suitable solvent to introduce the iodine atom.

- Methoxy Group Manipulation: The methoxy groups can be selectively removed or modified to yield other derivatives with distinct properties.

Biochemical Research

Enzyme Mechanism Studies

this compound is employed in biochemical assays to study enzyme mechanisms. Its ability to act as a probe allows researchers to investigate interactions between enzymes and substrates, thereby elucidating reaction pathways and mechanisms of action.

Drug Development

Research indicates that this compound exhibits potential biological activity, making it a candidate for drug development. Its structural characteristics suggest high gastrointestinal absorption, which is advantageous for pharmacological studies. It has been investigated as a precursor for radiolabeled compounds used in diagnostic imaging, particularly in cancer research .

Case Study 1: Telomerase Inhibition

A study focused on the role of iodinated compounds in targeting telomerase, an enzyme often overexpressed in cancer cells. This compound was evaluated for its inhibitory effects on telomerase activity. The results demonstrated that the compound could serve as a potential inhibitor, with an IC50 value indicating effective concentration levels for cellular uptake and activity .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related benzoate derivatives. This compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 2,3-Dimethoxy-5-[(Methylamino)Sulfonyl]Benzoate

- Molecular Formula: C₁₁H₁₅NO₆S

- Molar Mass : 289.3 g/mol

- Key Features: Replaces the iodine substituent with a methylamino-sulfonyl group at position 3.

N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]-5-Iodo-2,3-Dimethoxybenzamide

- Molecular Formula : C₁₇H₂₃IN₂O₃

- Molar Mass : 454.29 g/mol

- Key Features : Replaces the ester group with an amide-linked pyrrolidinyl moiety. This modification enhances biological activity, as seen in its use as a radiopharmaceutical (e.g., Epidepride) .

5-Iodo-2'-Deoxyuridine Derivatives

- Example : 4-Ethynyl-N-ethyl-1,8-naphthalimide-labeled 5-iodo-2'-deoxyuridine

- Key Features: Retains the 5-iodo substituent but incorporates a deoxyribose sugar and naphthalimide fluorophore. Used in bioimaging and nucleic acid labeling via Sonogashira coupling .

Physicochemical Properties

Critical Analysis of Key Differences

- Reactivity: The iodine atom in this compound enables Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), whereas sulfonamide and amide derivatives lack this versatility .

- Bioactivity : Amide derivatives exhibit higher biological relevance due to structural mimicry of neurotransmitters, contrasting with the inert ester group in the parent compound .

- Thermal Stability : The planar, crystalline structure of this compound grants stability up to 200°C, advantageous for MOF synthesis .

Métodos De Preparación

Method Overview

This approach involves two sequential steps:

-

Iodination of 2,3-dimethoxybenzoic acid at the 5-position.

-

Esterification of the iodinated acid to form the methyl ester.

Key Reaction Conditions

Step 1: Iodination

The iodination of 2,3-dimethoxybenzoic acid is achieved using iodine and an oxidizing agent in the presence of a β-zeolite catalyst. This method ensures high selectivity and minimizes byproducts like 3-iodo derivatives. For example, a β-zeolite with an Si/Al ratio of 10–250 is preferred for optimal activity.

Step 2: Esterification

The iodinated acid is esterified with methanol under acidic conditions. A typical procedure involves refluxing the acid with methanol in the presence of concentrated H₂SO₄, yielding the methyl ester after neutralization and purification.

Esterification of 2,3-Dimethoxybenzoic Acid Followed by Iodination

Method Overview

This method reverses the order of steps:

-

Esterification of 2,3-dimethoxybenzoic acid to form the methyl ester.

-

Iodination of the ester at the 5-position.

Key Reaction Conditions

Step 1: Esterification

2,3-Dimethoxybenzoic acid is reacted with methanol under acidic conditions to form methyl 2,3-dimethoxybenzoate. This step achieves near-quantitative conversion (>90%) under reflux.

Step 2: Iodination

The methyl ester undergoes iodination using iodine and potassium persulfate in a mixed solvent system (e.g., acetic acid/water). The reaction proceeds via electrophilic aromatic substitution, with the electron-donating methoxy groups directing iodine to the 5-position.

Decarboxylative Iodination of Functionalized Benzoic Acids

Method Overview

This transition-metal-free method employs decarboxylative iodination to directly form the aryl iodide, followed by esterification.

Key Reaction Conditions

Step 1: Decarboxylative Iodination

A benzoic acid derivative (e.g., 2,3-dimethoxybenzoic acid) undergoes decarboxylation and iodination in a single step using iodine and K₃PO₄. This method avoids stoichiometric transition metals and operates under mild conditions.

Step 2: Esterification

The resulting aryl iodide is esterified to form the methyl ester, as described in Method 2.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 70–80% | 75–85% | 60–70% |

| Purity | >99.5% (after crystallization) | >95% (after recrystallization) | >90% (after chromatography) |

| Scalability | High (industrial) | Moderate | Low (laboratory) |

| Key Advantage | High selectivity for 5-iodo | Simple esterification step | Transition-metal-free |

Critical Factors Influencing Reaction Outcomes

Catalysts and Solvents

Temperature and Pressure

Oxidizing Agents

-

Iodic Acid/Periodic Acid : Enable efficient iodination without toxic byproducts.

-

Potassium Persulfate : Facilitates electrophilic iodination in mixed acid systems.

Mechanistic Insights

Iodination Pathway

Decarboxylative Iodination

-

Formation of Benzoyl Hypoiodite : Reaction of benzoic acid with I₂ and base generates a hypoiodite intermediate.

-

Concerted Decarboxylation-Iodination : Transition state involves simultaneous loss of CO₂ and iodination.

Industrial and Laboratory Applications

| Application | Method | Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Method 1 | High purity and scalability |

| Research Prototyping | Method 3 | Transition-metal-free, mild conditions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-iodo-2,3-dimethoxy-benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via electrophilic iodination of 2,3-dimethoxybenzoic acid derivatives. For example, 5-iodo-2,3-dimethoxybenzoic acid is first synthesized using iodination agents (e.g., iodine monochloride) under controlled conditions (pH, temperature), followed by esterification with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester . Optimization involves adjusting iodination time, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction progress is monitored using TLC and LC-MS .

Q. How is this compound characterized analytically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and ester formation. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with iodine’s electron-withdrawing effects .

- LC-MS (ESI+) : To verify molecular weight (e.g., [M+H]+ at m/z 336.98) and assess purity.

- Elemental Analysis : To validate iodine content and stoichiometry.

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The iodine atom makes it a versatile intermediate for radiolabeling (e.g., substituting iodine-127 with iodine-125 for positron emission tomography (PET) ligands) or synthesizing bioactive molecules. For instance, structurally analogous iodinated benzamides (e.g., epidepride) are dopamine D2 receptor antagonists, suggesting potential use in neuropharmacology .

Advanced Research Questions

Q. How can researchers address challenges in iodination yield and regioselectivity during synthesis?

- Methodological Answer : Electrophilic iodination often competes with side reactions (e.g., diiodination). Strategies include:

- Temperature Control : Maintaining 0–5°C to favor mono-iodination.

- Protecting Groups : Using tert-butyl groups to block competing reactive sites.

- Catalytic Systems : Employing borate buffers (e.g., Na₂B₄O₇) to stabilize intermediates, as demonstrated in related iodination protocols . Post-reaction, recrystallization in ethanol/water mixtures improves purity.

Q. What analytical challenges arise due to the iodine substituent, and how are they resolved?

- Methodological Answer :

- NMR Signal Splitting : The heavy atom effect of iodine can broaden signals. Using deuterated methanol (CD₃OD) as a solvent and higher-field spectrometers (e.g., 400 MHz) enhances resolution .

- Mass Spectrometry Fragmentation : Iodine’s isotopic pattern (e.g., ¹²⁷I and ¹²⁹I) complicates interpretation. High-resolution LC-MS (HRMS) with isotopic filtering software is recommended.

Q. How is this compound utilized in multi-step syntheses of complex bioactive molecules?

- Methodological Answer : The methyl ester acts as a protective group, enabling further functionalization. For example:

- Epoxide Formation : Reacting with epichlorohydrin in basic conditions to generate epoxide intermediates for alkaloid synthesis .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents. Optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) is critical for C-I bond activation .

Q. What considerations are critical for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Solvent Selection : Replace acetonitrile with toluene for safer large-scale reflux.

- Catalyst Recovery : Use immobilized catalysts (e.g., silica-supported H₂SO₄) to simplify purification.

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progression and minimize byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.